胆固醇甲基醚

描述

Synthesis Analysis

The synthesis of cholesterol methyl ether and related derivatives involves chemical reactions that modify the cholesterol molecule. A notable method is the alcoholysis of cholesterol p-toluenesulfonate, which has been found superior for preparing cholesteryl alkyl ethers, including the methyl ether variant (Halperin & Gatt, 1980). Another approach involves the microbiological transformation of cholesterol with Mycobacterium sp., leading to the production of 3β-methyl ether of dehydroepiandrosterone as a major product, indicating the versatility of synthesis methods (Andryushina et al., 2019).

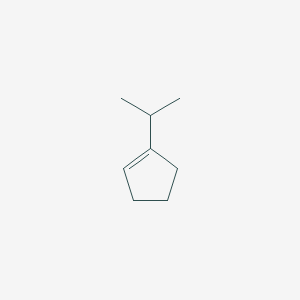

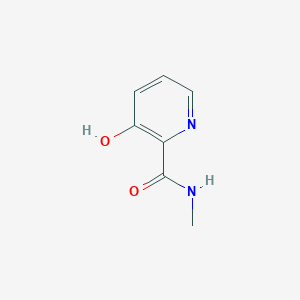

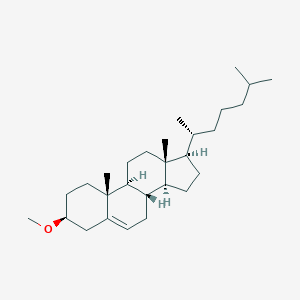

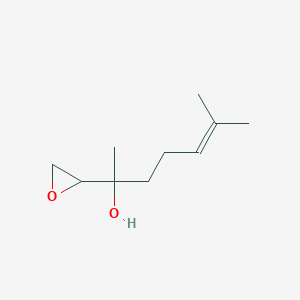

Molecular Structure Analysis

The molecular structure of cholesterol methyl ether reveals similarities and differences with the parent cholesterol molecule. Crystal structure analysis shows that while the cholesteryl ring and tail regions remain normal, the addition of a methyl ether group introduces variations in the molecule's packing and orientation within crystals. This alteration in structure can influence the interaction with other molecules and the overall behavior in biological or synthetic systems (Yun et al., 1989).

Chemical Reactions and Properties

Cholesterol methyl ether participates in various chemical reactions, reflecting its altered chemical properties compared to cholesterol. The etherification process that leads to its formation significantly impacts its solubility, reactivity, and interactions with other chemical entities. For instance, the modification of cholesterol to produce methyl ethers like cholestanyl methyl ether involves specific conditions, showcasing the chemical reactivity of this compound (Neeman & Johnson, 2003).

Physical Properties Analysis

The physical properties of cholesterol methyl ether, such as melting point, solubility, and phase behavior, differ from those of cholesterol due to the methyl ether group. These properties are crucial for understanding how cholesterol methyl ether interacts within biological membranes and its potential applications in material science. For example, the synthesis and study of cholesterol alkyl ethers show that these compounds have stable liquid crystal mesophases, indicating their utility in exploring the thermotropic behavior of cholesterol derivatives (Deckelbaum et al., 1983).

Chemical Properties Analysis

The chemical properties of cholesterol methyl ether, including its reactivity and interactions with other molecules, are central to its role in biological systems and potential applications. The ether linkage affects its behavior in biological membranes, influencing membrane fluidity, permeability, and interactions with other lipids and proteins. Research into the interactions between ether lipids and cholesterol highlights the unique aspects of cholesterol methyl ether's behavior in cell membranes (Pan et al., 2012).

科学研究应用

胆固醇胆结石溶解:甲基叔丁基醚 (MTBE) 已在体外和体内测试其作为胆固醇胆结石潜在溶剂的功效。它在溶解人胆结石方面显示出有希望的结果,使其成为治疗人胆囊和胆管胆固醇结石的潜在替代方案 (Allen 等,1985)。

胆固醇代谢研究:在胆固醇代谢的研究中,将可萃取醚的酸分离并转化为甲基酯进行分析。这些研究有助于了解向受试者喂食胆固醇后胆固醇水平的变化 (Cook 等,1955)。

毒性研究:已经对小鼠进行了研究以确定 MTBE 的常见毒性参数,MTBE 用于胆固醇胆结石的接触化学溶解。这些研究对于了解 MTBE 的安全性至关重要 (Saifutdinov 和 Trifonova,2011)。

对生物体的影响:已经对胆固醇及其甲基醚在沙鼠等生物体中的生化和形态学影响进行了研究。这些研究观察了这些化合物对血胆固醇水平、肝固醇和器官系统的影响 (Gordon 等,1961)。

胆管结石的溶解疗法:MTBE 已用于患有大型放射线透射性胆总管结石的患者。在大多数情况下,它已显示出清除导管的有效性,表明其在管理大型保留胆总管结石中的潜在作用 (Kaye 等,1990)。

胆囊结石经皮经肝溶解:MTBE 已被用来通过经皮经肝导管治疗有症状的胆固醇胆结石患者。这种方法在大多数患者中溶解结石方面显示出成功 (Thistle 等,1989)。

脂质中胆固醇的定量:一项研究建立了使用气相色谱法测定脂肪和油脂中总胆固醇的方案,其中脂质样品被皂化和甲基化,表明甲基醚在分析方法学中的使用 (Hwang 等,2003)。

安全和危害

The safety data sheet for Dimethyl ether, a similar compound, indicates that it is extremely flammable and contains gas under pressure; it may explode if heated . It may displace oxygen and cause rapid suffocation . Cholesterol is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

Recent advances in the chemistry of cholesterol and its applications in different research fields range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators . A better understanding of the basic characteristics of the structure and kinetics of membranes containing cholesterol can provide some help for future research .

属性

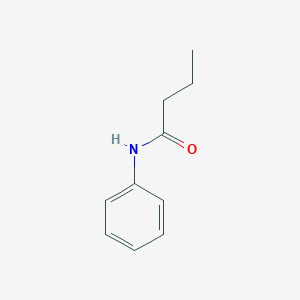

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXPTZJNVLDKKV-PXBBAZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880723 | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol methyl ether | |

CAS RN |

1174-92-1 | |

| Record name | 3-O-Methylcholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)